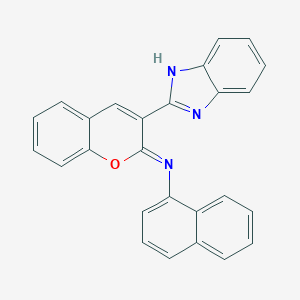
3-(1H-Benzimidazol-2-yl)-N-Naphthalen-1-ylchromen-2-imin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine is a complex organic compound that features a benzimidazole moiety fused with a naphthalene and chromen-2-imine structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine typically involves the condensation of 1,2-diaminobenzene with naphthaldehyde, followed by cyclization with chromen-2-imine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride, under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, zinc chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with signal transduction pathways by targeting kinases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like 1H-benzimidazole and its derivatives share a similar core structure but differ in their substituents and biological activities.
Naphthalene derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-amine have similar naphthalene moieties but lack the benzimidazole and chromen-2-imine components.
Chromen derivatives: Compounds like chromen-2-one and chromen-4-one share the chromen structure but differ in their functional groups and overall properties.
Uniqueness
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine is unique due to its combination of benzimidazole, naphthalene, and chromen-2-imine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGMIBODZZYKIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-acetyl-3-(4-acetylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444588.png)
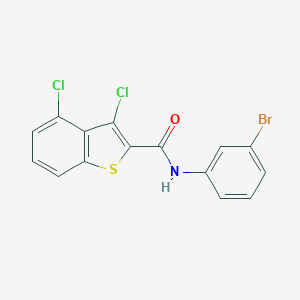
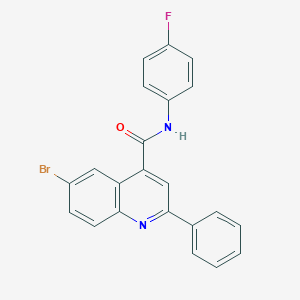
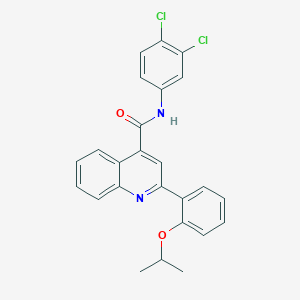
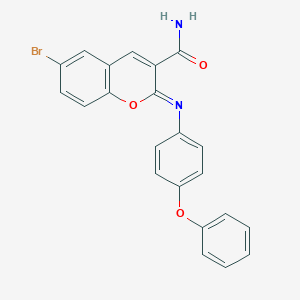
![N~3~-(2-FLUOROPHENYL)-2-[(4-METHOXYPHENYL)IMINO]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B444599.png)
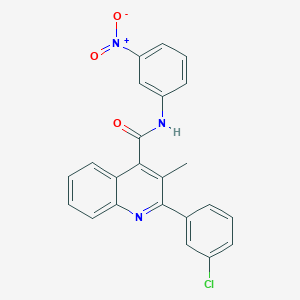
![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)
![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)
![(2Z)-N-(4-fluorophenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444607.png)
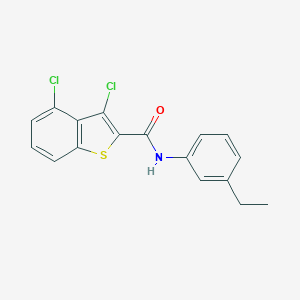
![(2Z)-N-acetyl-8-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444609.png)
![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444612.png)
![isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444613.png)
